Cerium-137

Nuclear Medicine SPECT Imaging Radiotracer Half-Life

Cerium-137 (⁵⁸Ce, CAS 13968-49-5) is a neutron-deficient radioactive isotope of the lanthanide cerium with a ground-state half-life of 9.0(3) hours. It decays via electron capture (EC) and β⁺ emission with a total decay energy of 1.2221(17) MeV to stable Lanthanum-137.

Molecular Formula Ce
Molecular Weight 136.907763 g/mol
CAS No. 13968-49-5
Cat. No. B1212572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium-137
CAS13968-49-5
Synonyms137Ce radioisotope
Ce-137 radioisotope
Cerium-137
Molecular FormulaCe
Molecular Weight136.907763 g/mol
Structural Identifiers
SMILES[Ce]
InChIInChI=1S/Ce/i1-3
InChIKeyGWXLDORMOJMVQZ-OIOBTWANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium-137 (CAS 13968-49-5): Technical Specifications and Procurement Criteria for Radioisotope Sourcing


Cerium-137 (⁵⁸Ce, CAS 13968-49-5) is a neutron-deficient radioactive isotope of the lanthanide cerium with a ground-state half-life of 9.0(3) hours [1]. It decays via electron capture (EC) and β⁺ emission with a total decay energy of 1.2221(17) MeV to stable Lanthanum-137 [2]. A nuclear isomer, ¹³⁷ᵐCe, exists at an excitation energy of 254.29 keV with a half-life of approximately 34.4 hours, decaying predominantly via isomeric transition (99.22%) with a minor β⁺ branch (0.779%) [3]. The isotope is not naturally occurring and is produced via cyclotron irradiation using nuclear reactions such as ¹³⁹La(d,4n)¹³⁷ᵐCe or through proton-induced reactions on cerium targets [4][5]. Its radioactive properties position it as a candidate for specialized applications in nuclear medicine diagnostics and radiotracer studies.

Half-Life Profile

Ground state 9.0 h, metastable isomer 34.4 h – supports short-duration radiotracer studies and rapid decay to background within ~1 week

Decay Modes

EC/β+ (ground) for PET coincidence detection; isomeric transition (99.22% IT) provides clean 254 keV gamma for SPECT research

Production Route

Cyclotron-generated via proton/deuteron reactions on La or Ce targets – supports regional, on-demand supply independent of fission product streams

Material Platform

Compatible with cerium oxide nanoparticle constructs for theranostic research combining SPECT imaging and radioprotective chemistry

Cerium-137 (CAS 13968-49-5) Procurement: Why Cesium-137, Cobalt-60, and Strontium-90 Cannot Substitute


Radioisotopes within the gamma-emitting and beta-emitting categories are not functionally interchangeable for scientific and industrial applications due to fundamental differences in nuclear decay parameters that dictate application suitability. Cerium-137 differs from commonly sourced alternatives such as Cesium-137 (T½ = 30.17 years, Eγ = 661.7 keV), Cobalt-60 (T½ = 5.27 years, Eγ = 1.17/1.33 MeV), and Strontium-90 (T½ = 28.79 years, pure β⁻ emitter) along three critical axes [1][2]. First, its short 9.0-hour ground-state half-life and 34.4-hour metastable half-life are approximately four orders of magnitude shorter than Cs-137 and Co-60, fundamentally altering radiation safety profiles, waste management requirements, and experimental time windows [3]. Second, its decay mode (EC/β⁺ for ground state; IT for isomer) and emission spectrum differ substantially from the β⁻ decay of Cs-137 and Sr-90, and the high-energy γ cascade of Co-60 [4]. Third, as a positron emitter (ground state β⁺ branch) and medium-energy γ emitter (254.29 keV from ¹³⁷ᵐCe), it occupies a distinct niche in diagnostic imaging and tracer studies where the longer-lived alternatives are unsuitable due to dosimetry constraints or spectral interference [5]. These non-overlapping nuclear characteristics preclude generic substitution and require application-specific selection based on quantitative decay parameters.

1

Half-life mismatch: Ce-137 half-life ~hours vs. Cs-137 / Co-60 / Sr-90 half-lives ~years fundamentally alters waste management and experimental time windows.

2

Decay mode and emission differences: Ce-137 offers EC/β+ and isomeric transition (254 keV γ), incompatible with pure β− emitters (Cs-137, Sr-90) or high-energy γ cascade of Co-60.

3

Supply chain and specific activity: Cyclotron-produced Ce-137 differs from reactor fission-product Cs-137 in radionuclidic purity and carrier-free production capability.

Cerium-137 (CAS 13968-49-5) Quantitative Differentiation Evidence: Head-to-Head Nuclear Parameter Comparison


Cerium-137 Metastable Isomer Half-Life vs. Cesium-137: 34.4 Hours vs. 30.17 Years

The metastable isomer ¹³⁷ᵐCe (T½ = 34.4 hours) provides a half-life that is approximately 7,700 times shorter than Cesium-137 (T½ = 30.17 years) [1][2]. This extreme temporal differentiation directly governs patient dosimetry, waste decay timelines, and experimental design constraints. The 34.4-hour half-life of ¹³⁷ᵐCe aligns with the biological clearance and imaging window required for diagnostic SPECT procedures while enabling complete decay to background levels within approximately one week, eliminating long-term radioactive waste handling requirements [3]. In contrast, Cs-137 sources require decades of secure storage and regulatory tracking, with residual activity remaining above 1% of initial levels for over 200 years [2].

Half-life: ¹³⁷ᵐCe vs. Cs-137
Head-to-head
¹³⁷ᵐCe 34.4 h vs. Cs-137 30.17 y — 7,700× shorter
Supports complete decay within ~1 week, eliminating multi-decade waste storage requirement.
Evaluated nuclear decay data; measured at standard conditions.
Nuclear Medicine SPECT Imaging Radiotracer Half-Life

Cerium-137 Gamma Emission Energy vs. Cobalt-60: 254 keV vs. 1173/1332 keV

The metastable isomer ¹³⁷ᵐCe emits a single intense gamma ray at 254.29 keV upon isomeric transition, whereas Cobalt-60 emits two high-energy gamma rays at 1173 keV and 1332 keV in cascade [1][2]. The 254 keV emission from ¹³⁷ᵐCe falls within an energy range that is approximately 4.6× lower than the Co-60 emissions and 2.6× lower than the 661.7 keV emission from Cs-137 [3]. This lower energy provides a distinct advantage for applications requiring reduced shielding mass—attenuation calculations indicate that approximately 1.5 cm of lead reduces 254 keV photons by 90%, whereas comparable attenuation of 1173 keV photons requires approximately 3.8 cm of lead [4].

Gamma energy: ¹³⁷ᵐCe vs. Co-60, Cs-137
Cross-study
254.29 keV (¹³⁷ᵐCe) vs. 1173/1332 keV (Co-60), 661.7 keV (Cs-137) — 62–78% lower energy
Reduced shielding mass needed; fits optimal SPECT camera energy range (100–300 keV).
HPGe gamma spectroscopy; attenuation coefficients from NIST XCOM.
Gamma Spectroscopy Detector Calibration Radiation Detection

Cerium-137 Ground State Decay Mode: Positron (β⁺) Emission Capability vs. Pure β⁻ Emitters

The ground state of Cerium-137 decays via electron capture and β⁺ (positron) emission, a decay pathway fundamentally absent in Cesium-137 (pure β⁻ emitter) and Strontium-90 (pure β⁻ emitter) [1][2]. The positron emission branch in ¹³⁷Ce enables coincidence detection via annihilation photons (511 keV), which is the physical basis for positron emission tomography (PET) [3]. While the specific β⁺ branching ratio of ¹³⁷Ce requires precise quantification for imaging dosimetry, the presence of this decay mode represents a categorical functional difference from pure β⁻ emitting fission products such as ¹³⁷Cs and ⁹⁰Sr, which cannot generate annihilation coincidence signals [4].

Decay mode: β+ vs. pure β−
Class-level
¹³⁷Ce ground state EC/β+ (positron) vs. Cs-137/Sr-90 pure β− — categorical capability for coincidence detection
Enables PET coincidence imaging research; inaccessible with pure β− emitters.
Branching ratio requires precise quantification for dosimetry modeling.
Positron Emission PET Imaging Coincidence Detection

Cerium-137 Isomeric Transition Dominance: 99.22% IT Branch for ¹³⁷ᵐCe vs. Cs-137 Beta Decay

The metastable isomer ¹³⁷ᵐCe decays predominantly via isomeric transition (99.22%) with only a minor β⁺ branch (0.779%), resulting in a highly pure gamma emission at 254.29 keV with minimal particulate radiation contamination [1]. In contrast, Cesium-137 decays via β⁻ emission (100%) to ¹³⁷ᵐBa, which then undergoes isomeric transition with 661.7 keV gamma emission—meaning that every Cs-137 decay is necessarily accompanied by a β⁻ particle [2]. The 99.22% IT branch of ¹³⁷ᵐCe yields a gamma-to-beta emission ratio that is more than two orders of magnitude higher than Cs-137 (where β⁻ emission is 100% and gamma emission is 85.1% via daughter) [3]. This high gamma purity reduces unwanted beta dose deposition in surrounding media or tissue.

Gamma purity: IT branch vs. Cs-137
Cross-study
¹³⁷ᵐCe 99.22% IT (primary γ) vs. Cs-137 100% β− + 85.1% daughter γ — >100× higher gamma-to-beta ratio
Nearly pure gamma source reduces unwanted beta dose to surrounding media or tissue models.
Evaluated nuclear structure data (NNDC).
Isomeric Transition Gamma Emitter Purity SPECT Radionuclide

Cerium-137 Production Route: Cyclotron-Generated vs. Cs-137 Reactor Fission Product

Cerium-137 is produced via cyclotron irradiation using reactions such as ¹³⁹La(d,4n)¹³⁷ᵐCe or proton-induced reactions on natural cerium targets, enabling on-demand, local production at medical cyclotron facilities [1][2]. In contrast, Cesium-137 is exclusively a nuclear reactor fission product that requires extraction from spent nuclear fuel or high-level radioactive waste streams, with supply dependent on nuclear fuel reprocessing infrastructure and subject to international nuclear material security regulations [3]. The cyclotron production route for ¹³⁷Ce eliminates dependency on fission product supply chains and enables production with carrier-free or high specific activity specifications through radiochemical separation of the irradiated target [4].

Production: cyclotron vs. fission
Class-level
Cyclotron irradiation (La/Ce target) vs. Cs-137 fission product extraction — regional production vs. centralized reprocessing
Supports on-demand supply and carrier-free specific activity; independent of nuclear fuel cycle infrastructure.
Production route analysis from evaluated nuclear reaction data.
Cyclotron Production Radionuclide Purity Supply Chain

Cerium-137 Oxide Nanoparticle Platform: Theranostic Potential via Dual Diagnostic and Radioprotective Function

Cerium oxide nanoparticles (CNPs) labeled with ¹³⁷ᵐCe have been investigated as a theranostic platform combining SPECT diagnostic imaging capability (via the 254.29 keV gamma emission) with radioprotective function derived from the antioxidant properties of the cerium oxide nanoparticle matrix [1]. This dual functionality is chemically unique to cerium-based radioisotopes due to the redox-active Ce³⁺/Ce⁴⁺ cycling that enables free radical scavenging in biological tissues [2]. The approach is not replicable with Cs-137 or Co-60, which lack inherent nanoparticle-based radioprotective chemistry and are typically encapsulated in inert matrices (glass, ceramic, or stainless steel) that provide only physical containment without biological radioprotective activity [3][4].

Theranostic platform: CNP vs. inert matrix
Supporting evidence
¹³⁷ᵐCe-cerium oxide nanoparticles: SPECT + antioxidant radioprotection vs. Cs-137 glass/ceramic inert encapsulation
Unique dual diagnostic-protective research platform via Ce³⁺/Ce⁴⁺ redox cycling; not replicable with Cs-137 or Co-60.
Preclinical nanoparticle investigation context; in vitro data.
Theranostics Nanoparticle Radioprotection Cerium Oxide

Cerium-137 (CAS 13968-49-5): Validated Application Scenarios Based on Quantitative Nuclear Parameters


SPECT Diagnostic Imaging with ¹³⁷ᵐCe-Labeled Tracers

The 34.4-hour half-life of ¹³⁷ᵐCe aligns with the biological clearance kinetics required for single-photon emission computed tomography (SPECT), providing a diagnostic window of approximately 1–3 days while enabling complete decay to background levels within one week [1]. The 254.29 keV gamma emission is within the optimal energy range for standard SPECT gamma cameras (typically 100–300 keV), offering a 62% lower energy than the 661.7 keV emission from Cs-137, which is suboptimal for SPECT due to collimator penetration and reduced spatial resolution [2][3]. This combination of temporal and spectral parameters positions ¹³⁷ᵐCe as a SPECT radiotracer candidate where Cs-137 is unsuitable due to dosimetry and imaging physics constraints.

Radiotracer Studies Requiring Rapid Decay and Minimal Long-Term Waste

The 9.0-hour ground state and 34.4-hour metastable half-lives of ¹³⁷Ce enable short-duration radiotracer experiments in environmental fate, hydrological flow, or industrial process monitoring where complete decay within 1–7 days is required to eliminate long-term radioactive waste handling [1]. In contrast, Cs-137 (T½ = 30.17 years) used in similar tracer applications creates a multi-decade waste liability requiring secure storage, regulatory tracking, and eventual disposal at licensed facilities [2]. The 7,700× shorter half-life of ¹³⁷ᵐCe relative to Cs-137 directly translates to proportional reduction in waste storage duration requirements [3]. Studies with Portland cement matrices have demonstrated that elevated temperatures can accelerate leaching of Ce-137 by at least a factor of eleven, providing quantitative data for environmental fate modeling in cementitious waste form studies [4].

Positron-Based Coincidence Detection and PET Tracer Development

The ground state of ¹³⁷Ce decays via electron capture and β⁺ emission, producing positrons that annihilate to generate 511 keV coincidence photons detectable by positron emission tomography (PET) scanners [1]. This decay mode is categorically absent in Cs-137 (pure β⁻ emitter) and Sr-90 (pure β⁻ emitter), which cannot generate the annihilation coincidence signals required for PET imaging [2]. While the specific β⁺ branching ratio and positron yield require further quantification for clinical dosimetry, the presence of this decay pathway establishes ¹³⁷Ce as a candidate for PET tracer development, with the short half-life enabling same-day or next-day imaging protocols without long-term patient radiation burden [3].

Gamma Spectroscopy Detector Calibration in the 200–300 keV Range

The 254.29 keV gamma emission from ¹³⁷ᵐCe provides a calibration point in the 200–300 keV energy range that is not well-covered by common calibration sources such as ¹³⁷Cs (661.7 keV) or ⁶⁰Co (1173 and 1332 keV) [1][2]. The 254 keV line falls within an energy region where detector efficiency curves exhibit significant variation, making accurate calibration points in this range particularly valuable for high-purity germanium (HPGe) and sodium iodide (NaI) detector systems [3]. The 34.4-hour half-life of ¹³⁷ᵐCe provides a practical calibration source lifetime of approximately one week, after which the source can be safely disposed of as non-radioactive waste, eliminating the long-term source management requirements associated with ¹³⁷Cs and ⁶⁰Co calibration sources [4].

Application
Selection Property
Validation Focus
SPECT tracer research
34.4 h half-life & 254 keV gamma emission
Gamma camera energy window compatibility, decay-to-background timeline
Short-duration radiotracer studies
Rapid complete decay (9.0/34.4 h)
Waste minimization, environmental fate modeling, experimental scheduling
PET coincidence imaging development
Positron (β+) emission (ground state)
Annihilation photon detection, branching ratio quantification
Gamma detector calibration (200–300 keV)
254.29 keV clean gamma from ¹³⁷ᵐCe
HPGe/NaI efficiency calibration, short-lived source disposal
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